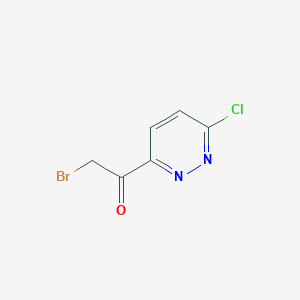

2-Bromo-1-(6-chloropyridazin-3-yl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(6-chloropyridazin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O/c7-3-5(11)4-1-2-6(8)10-9-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUDUAHNKPDSCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(=O)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359794-51-7 | |

| Record name | 2-bromo-1-(6-chloropyridazin-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reactivity of 2 Bromo 1 6 Chloropyridazin 3 Yl Ethanone

Established Synthetic Routes to 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone

The synthesis of this compound is primarily achieved through the bromination of its corresponding acetophenone precursor. The preparation of this precursor is a critical first step.

Direct Bromination Approaches for Acetophenone Derivatives (e.g., utilizing N-Bromosuccinimide)

The direct bromination of 1-(6-chloropyridazin-3-yl)ethanone at the α-position is a common and effective method for the synthesis of this compound. N-Bromosuccinimide (NBS) is a widely used reagent for this transformation due to its selectivity and milder reaction conditions compared to molecular bromine. thermofisher.comresearchgate.net

The reaction, often referred to as a Wohl-Ziegler bromination when involving allylic or benzylic positions, typically proceeds via a free radical mechanism. thermofisher.com This is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux conditions. Alternatively, the α-bromination of ketones with NBS can be catalyzed by acid. thermofisher.com The acid promoter facilitates the formation of the enol tautomer of the ketone, which then reacts with the electrophilic bromine from NBS.

A general procedure for the α-bromination of an acetophenone derivative using NBS is presented in the table below.

| Reactants | Reagents | Solvent | Conditions | Product |

| 1-(6-chloropyridazin-3-yl)ethanone | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) or Acid Catalyst | Carbon Tetrachloride (CCl₄) or other suitable solvent | Reflux or as per catalytic conditions | This compound |

Precursor Synthesis and Halogenation Strategies

The key precursor for the synthesis of this compound is 1-(6-chloropyridazin-3-yl)ethanone. This precursor can be synthesized through several established organometallic or classical acylation methods.

One plausible and widely used method involves the Grignard reaction. researchgate.netorganic-chemistry.org The synthesis would begin with the preparation of a Grignard reagent from a suitable halo-pyridazine, which is then reacted with an acetylating agent like acetyl chloride or acetic anhydride. However, a more common approach for introducing an acetyl group to a heterocyclic ring is the reaction of a Grignard reagent with a nitrile, such as acetonitrile, followed by hydrolysis.

Alternatively, Friedel-Crafts acylation of 6-chloropyridazine can be employed, although this method can sometimes be limited by the reactivity of the pyridazine (B1198779) ring and the potential for multiple substitution products.

A more specific and controlled synthesis of 1-(6-chloropyridazin-3-yl)ethanone can be achieved by the reaction of 6-chloropyridazine-3-carbonitrile with a methyl Grignard reagent, such as methylmagnesium bromide, followed by acidic workup.

Chemical Transformations Utilizing this compound

The presence of the α-bromine atom makes this compound a versatile building block for the construction of more complex molecules, particularly fused heterocyclic systems.

Nucleophilic Substitution Reactions at the α-Bromine Position

The carbon atom attached to the bromine in this compound is highly electrophilic and susceptible to attack by a wide range of nucleophiles. nih.gov This allows for the facile displacement of the bromide ion, leading to the formation of a new carbon-nucleophile bond.

Common nucleophiles that can be employed in these reactions include amines, thiols, alcohols, and carbanions. The reaction conditions for these substitutions are typically mild, often proceeding at room temperature or with gentle heating in a suitable polar solvent. A computational study on the reaction of imidazole with various 2-bromo-1-arylethanones has shown the favorability of such nucleophilic substitution reactions. nih.gov

The general scheme for this reaction is as follows:

Where R-Nu represents a nucleophile.

Cycloaddition and Condensation Reactions with the Pyridazinyl Moiety

The bifunctional nature of this compound, possessing both an electrophilic α-carbon and a pyridazine ring, makes it an ideal substrate for annulation reactions to form fused heterocyclic systems.

Imidazo[1,2-b]pyridazines: One of the most prominent applications of this compound is in the synthesis of imidazo[1,2-b]pyridazines. This is typically achieved through a condensation reaction with a 3-aminopyridazine derivative. In the case of forming a substituted imidazo[1,2-b]pyridazine, the reaction would involve 3-amino-6-chloropyridazine. The reaction proceeds by initial nucleophilic attack of the exocyclic amino group of the aminopyridazine on the α-bromo carbon, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.

| Reactant 1 | Reactant 2 | Product |

| This compound | 3-Amino-6-chloropyridazine | A substituted Imidazo[1,2-b]pyridazine |

Triazolopyridazines: The synthesis of triazolopyridazines can be achieved by reacting this compound with a hydrazine derivative of 6-chloropyridazine. For instance, reaction with 3-hydrazino-6-chloropyridazine would lead to the formation of a hydrazone intermediate, which can then undergo intramolecular cyclization to yield a triazolopyridazine. nih.gov

Pyrazoles: While not a direct cycloaddition involving the pyridazinyl moiety of the starting material, this compound can be a key precursor for the synthesis of pyrazoles. nih.govorganic-chemistry.org The reaction with a hydrazine, such as hydrazine hydrate or a substituted hydrazine, can lead to the formation of a 1,3-dicarbonyl-like intermediate or directly to a pyrazole ring through a sequence of condensation and cyclization steps. nih.govorganic-chemistry.org A common method involves the reaction of the α-bromo ketone with a hydrazine to form a hydrazone, which then undergoes intramolecular cyclization.

Derivatization via the Chloropyridazine Nitrogen Atom

This compound is a bifunctional electrophile, possessing two reactive sites: the α-bromoketone moiety and the chloropyridazine ring. The α-carbon atom is highly susceptible to nucleophilic attack, a reactivity enhanced by the inductive effect of the adjacent carbonyl group. This inherent reactivity is central to its use in the synthesis of fused heterocyclic systems, particularly imidazo[1,2-b]pyridazines. nih.gov

A primary derivatization strategy involves the condensation reaction between an α-bromoketone, such as this compound, and a 3-amino-6-halopyridazine. nih.gov This reaction proceeds via a mechanism where the exocyclic amino group of the aminopyridazine acts as a nucleophile, attacking the carbonyl carbon of the ethanone. This is followed by an intramolecular cyclization, where a ring nitrogen of the aminopyridazine displaces the bromide ion to form the fused imidazo[1,2-b]pyridazine backbone. nih.govthesciencein.org The presence of a halogen on the pyridazine ring is crucial for achieving good yields, as it directs the alkylation to the correct ring nitrogen. nih.gov This synthetic route is a versatile method for creating a diverse library of imidazo[1,2-b]pyridazine derivatives, which are of significant interest in medicinal chemistry. thesciencein.orgresearchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Bromo-1-(aryl/alkyl)ethanone | 3-Amino-6-chloropyridazine | Mild base (e.g., NaHCO3) | 6-Chloro-2-(aryl/alkyl)imidazo[1,2-b]pyridazine | nih.govthesciencein.org |

| Bromoacetonitrile | N,N-dimethyl-N'-3-(6-chloro-pyridazine)yl-formamidine (from 3-Amino-6-chloropyridazine) | Solvent (e.g., Acetonitrile), Base | 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile | google.com |

Multi-Component Reactions Employing this compound as a Core Synthon (e.g., Mannich Reactions)

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. The Mannich reaction is a classic example of a three-component reaction that forms a C-C bond by combining an amine (primary or secondary), a non-enolizable aldehyde (often formaldehyde), and a compound with an acidic proton, typically an enolizable carbonyl compound. wikipedia.org

The core mechanism of the Mannich reaction involves the initial formation of an electrophilic iminium ion from the reaction of the amine and the aldehyde. This iminium ion is then attacked by the nucleophilic enol or enolate form of the carbonyl compound, resulting in the formation of a β-amino carbonyl compound, commonly known as a Mannich base.

This compound, possessing an enolizable ketone, is a suitable candidate to act as the carbonyl component in a Mannich reaction. The α-hydrogen is acidic due to the adjacent electron-withdrawing carbonyl group and the bromine atom. wikipedia.org In a typical Mannich reaction involving this synthon, the enol form would attack the pre-formed iminium ion, leading to the introduction of an aminomethyl group at the α-position of the ketone. This provides a direct route to functionalized pyridazine derivatives, which are valuable intermediates in pharmaceutical and agrochemical research. The bifunctional nature of the starting material, with both the reactive α-bromoketone and the chloropyridazine ring, offers potential for subsequent chemical modifications. nih.govwikipedia.org

| Reactant Type | Example Compound | Role in Reaction |

|---|---|---|

| Carbonyl Compound (Synthon) | This compound | Provides the enolizable ketone (nucleophile) |

| Amine | Dimethylamine | Forms the iminium ion |

| Aldehyde | Formaldehyde | Forms the iminium ion |

| Product | 2-Bromo-1-(6-chloropyridazin-3-yl)-3-(dimethylamino)propan-1-one (Mannich Base) | β-Amino carbonyl compound |

Structure Activity Relationship Sar Investigations of 2 Bromo 1 6 Chloropyridazin 3 Yl Ethanone Derivatives

Impact of α-Haloketone Moiety on Biological Potency

The α-haloketone moiety, a key structural feature of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone, is a versatile pharmacophore known to be a precursor in the synthesis of various biologically active heterocyclic compounds. The high reactivity of the α-carbon-halogen bond, enhanced by the adjacent carbonyl group, makes this moiety a potent electrophile. This electrophilicity is crucial for forming covalent bonds with nucleophilic residues, such as cysteine or histidine, within the active sites of target enzymes or receptors. This covalent interaction can lead to irreversible inhibition, often resulting in high potency and prolonged duration of action.

The nature of the halogen atom in the α-haloketone moiety significantly influences its reactivity and, consequently, the biological potency of the molecule. The reactivity generally follows the order of I > Br > Cl > F. Therefore, the bromo group in this compound provides a good balance between reactivity and stability, making it an effective alkylating agent for biological targets.

Alterations to the α-haloketone moiety are expected to have a profound impact on the biological activity of the derivatives. For instance, replacement of the bromine atom with other halogens would modulate the electrophilicity and steric profile of the molecule, thereby affecting its interaction with the target. Furthermore, substitution at the α-carbon with alkyl or aryl groups could influence the steric hindrance around the reactive center, potentially altering the binding affinity and selectivity.

Role of the Pyridazine (B1198779) Ring System in Receptor Binding and Selectivity

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, plays a pivotal role in defining the physicochemical properties and biological activity of this compound derivatives. The two nitrogen atoms act as hydrogen bond acceptors, enabling the molecule to form specific interactions with amino acid residues in the binding pockets of receptors and enzymes. The pyridazine ring's unique electronic distribution and dipole moment also contribute to non-covalent interactions, such as π-π stacking and dipole-dipole interactions, which are crucial for molecular recognition and binding affinity.

The substitution pattern on the pyridazine ring is a key determinant of receptor binding and selectivity. The presence of a chlorine atom at the 6-position of the pyridazine ring in the parent compound is particularly noteworthy. This electron-withdrawing group can influence the electronic properties of the entire ring system, affecting its pKa and hydrogen bonding capacity. The position and nature of substituents can dictate the orientation of the molecule within the binding site, thereby influencing its selectivity for different receptor subtypes. For example, in a series of [6-(3-pyridyl)pyridazin-3-yl]amides, modifications to the pyridazine ring generally led to a significant loss of insecticidal potency, highlighting the critical role of this heterocycle in maintaining biological activity nih.gov.

Analysis of Substituent Effects on Pharmacological Profiles

The pharmacological profiles of this compound derivatives can be finely tuned by introducing various substituents at different positions on the pyridazine ring. The electronic and steric properties of these substituents can significantly impact the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target affinity and efficacy.

For instance, the introduction of lipophilic groups can enhance membrane permeability and oral bioavailability, while polar groups can improve aqueous solubility. The position of the substituent is also critical. In a study of chloropyrazine-tethered pyrimidine (B1678525) hybrids, the nature, position, and number of substituents on a phenyl ring attached to the core structure were found to be crucial for their antimicrobial activity mdpi.com. Specifically, compounds with electron-withdrawing groups at the 4"-position of the phenyl ring exhibited potent antibacterial activity mdpi.com.

Systematic modifications of the substituents on the pyridazine ring can lead to the optimization of the pharmacological profile, potentially improving potency, selectivity, and pharmacokinetic properties.

Computational Approaches for SAR Elucidation (e.g., Molecular Docking Simulations, QSAR)

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, are invaluable tools for elucidating the SAR of this compound derivatives and for guiding the design of new, more potent analogs.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models use molecular descriptors, which quantify various physicochemical properties of the molecules, to predict the activity of new, untested compounds. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. Such models have been successfully applied to various classes of compounds to guide lead optimization nih.gov.

By integrating these computational approaches with experimental data, a more comprehensive and predictive understanding of the SAR of this compound derivatives can be achieved, accelerating the discovery of novel therapeutic agents.

Biological Activities and Pharmacological Applications of 2 Bromo 1 6 Chloropyridazin 3 Yl Ethanone and Its Analogues

Antimicrobial Activity Profile

Analogues derived from the pyridazine (B1198779) scaffold have demonstrated notable activity against a range of microbial pathogens, including both bacteria and fungi.

Pyridazine and pyridazinone derivatives have shown a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govsarpublication.comresearchgate.netbiomedpharmajournal.org The introduction of different substituents on the pyridazine ring allows for the modulation of this activity.

For instance, a series of novel pyridazinone derivatives were synthesized and screened for their potential antibacterial activities against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Acinetobacter baumannii, Pseudomonas aeruginosa, and Salmonella typhimurium. nih.gov Many of these compounds showed significant antibacterial activities, with some exhibiting Minimum Inhibitory Concentration (MIC) values ranging from 3.74 to 8.92 µM, indicating potent efficacy. nih.gov Chloro-substituted pyridazine derivatives, in particular, have exhibited high antibacterial activity, with MIC values lower than the conventional antibiotic chloramphenicol against E. coli, P. aeruginosa, and Serratia marcescens. researchgate.net

Another study highlighted that certain pyridazinone derivatives displayed excellent activity against Streptococcus pyogenes and E. coli, while others were more effective against S. aureus and P. aeruginosa. biomedpharmajournal.org Fused heterocyclic systems incorporating the pyridazine ring, such as pyrazolo-pyridazine derivatives, have also been developed as potential antibacterial agents. semanticscholar.orgmedwinpublishers.com The antibacterial efficacy of these compounds is often evaluated using the disc diffusion method or by determining the MIC values. biomedpharmajournal.orgnih.gov

The antifungal potential of pyridazine analogues has also been a subject of investigation. nih.govsarpublication.com Studies have screened these compounds against various fungal species, including Candida albicans, Aspergillus niger, Fusarium solani, and Alternaria solani. biomedpharmajournal.orgtandfonline.comresearchgate.net

In one study, a pyridazinone derivative demonstrated very good antifungal activity. biomedpharmajournal.org Another research effort found that specific β-aroylpropionic acid and N-cyanoacetyl dihydropyridazinone derivatives displayed spectacular results in antifungal studies. tandfonline.com However, the antifungal activity is not universal across all pyridazine derivatives. Some studies have reported that while their synthesized compounds showed strong antibacterial effects, they lacked significant antifungal activity at the same concentrations. researchgate.net This selectivity suggests that specific structural features are crucial for antifungal efficacy.

Antimalarial Potential

Imidazo[1,2-b]pyridazine derivatives, which are analogues synthesized from precursors like 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone, have emerged as promising candidates for antimalarial drug discovery. These compounds have been screened for in-vitro activity against parasitic strains such as Plasmodium falciparum.

Research has shown that certain 2,6-disubstituted imidazo[1,2-b]pyridazine derivatives exhibit good antimalarial activity. The activity of these compounds is often influenced by the nature of the substituents at various positions on the fused ring system. For example, some derivatives have shown inhibitory activity against the parasitic enzyme phosphatidylinositol-4-kinase, a key target in antimalarial therapy. nih.gov

Antiproliferative and Cytotoxic Effects in Cancer Models

The pyridazine scaffold is a prominent feature in a number of compounds designed as anticancer agents. nih.govbenthamdirect.com These analogues have demonstrated significant antiproliferative and cytotoxic effects against a variety of human cancer cell lines.

Synthetic sphingolipids modified to include 1,2-pyridazine appendages showed excellent antiproliferative activity against eight human cancer cell lines, representing four different types of cancer. nih.gov The inclusion of the pyridazine moiety resulted in a 2.5- to 9-fold reduction in the IC50 values compared to the lead compound lacking the heterocycle. nih.gov Fused pyridazino-quinazolinone derivatives have also been evaluated for their cytotoxicity on melanoma (B16F10) and prostate (PC3) cancer cell lines, with many showing significant effects on cell viability. mui.ac.ir

Furthermore, pyrazolo[3,4-c]pyridazine derivatives have exhibited promising cytotoxic activity against human liver (HepG-2), colorectal (HCT-116), and breast (MCF-7) cancer cell lines. mdpi.com The mechanism of action for some of these compounds involves the inhibition of key enzymes in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2). mdpi.com

Anti-inflammatory Response Modulation

Pyridazinone derivatives are well-documented for their anti-inflammatory properties and are considered an attractive scaffold for the development of novel anti-inflammatory drugs, often with a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.govmdpi.comresearchgate.net

The anti-inflammatory mechanism of these compounds often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation. sarpublication.comresearchgate.net Some pyridazinone derivatives have been identified as potent and selective COX-2 inhibitors. sarpublication.com Beyond COX inhibition, these analogues can also modulate other inflammatory pathways. For instance, they have been shown to inhibit the production of pro-inflammatory cytokines like interleukin 6 (IL-6) and tumor necrosis factor-alpha (TNF-α). mdpi.comresearchgate.net Certain imidazo[1,2-b]pyridazine compounds have been found to inhibit bacterial lipopolysaccharide (LPS)-mediated cyclooxygenase-2 and nitric oxide release in microglial cells, indicating their potential in treating neuroinflammation. nih.govnih.gov

Enzyme Inhibitory Actions

The diverse pharmacological profile of pyridazine analogues is largely attributed to their ability to inhibit a variety of enzymes involved in different pathological processes.

p38α MAP Kinase: Trisubstituted pyridazines have been synthesized and evaluated as potent in vitro inhibitors of p38 mitogen-activated protein kinase (MAPK). nih.gov This enzyme is a key component in cellular signaling pathways that respond to stress and inflammation. Certain derivatives have shown high inhibitory activity with IC50 values in the nanomolar range (1-20 nM). nih.gov The development of p38α MAPK inhibitors is a promising strategy for treating neuroinflammatory and degenerative disorders. otavachemicals.com

Phosphodiesterases (PDEs): Pyridazine and pyridazinone derivatives have been identified as inhibitors of phosphodiesterase enzymes, including PDE-III, PDE-IV, and PDE-V. researchgate.netsamipubco.com PDE inhibitors prevent the degradation of cyclic nucleotides like cAMP and cGMP, which are important second messengers in various cellular functions. Selective PDE-IV inhibitors are effective anti-inflammatory agents, while PDE-III inhibitors are used for congestive heart failure. researchgate.netnih.gov Some heterocyclic-fused pyridazinones have been developed as selective PDE-IV inhibitors for the treatment of inflammatory conditions like asthma. sarpublication.com

c-Met Kinase: The c-Met tyrosine kinase is an attractive target in cancer therapy due to its role in tumor growth and metastasis. Pyridazinone derivatives have been identified and optimized as potent and selective c-Met kinase inhibitors. nih.gov Through structure-based design, a pyridazinone-containing compound, MSC2156119, was developed with excellent in vitro potency, high kinase selectivity, and in vivo anti-tumor efficacy, leading to its selection as a clinical development candidate. nih.gov Other scaffolds, such as pyrazolo[3,4-b]pyridine, have also shown potent c-Met inhibitory activity. nih.govresearchgate.netmdpi.com

Acetylcholinesterase (AChE): Certain 3-amino-6-phenylpyridazine and imidazo[1,2-b]pyridazine derivatives have been investigated as inhibitors of acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine. nih.govnih.govsemanticscholar.org Potent AChE inhibitors have been developed from these scaffolds, with some compounds showing IC50 values in the nanomolar range (40-50 nM). nih.govnih.govresearchgate.net These inhibitors are of significant interest for the potential treatment of neurodegenerative diseases like Alzheimer's disease. semanticscholar.orgresearchgate.net

Analgesic and Neuropharmacological Effects (e.g., Anxiolytic Activity)

Pyridazinone derivatives have been extensively investigated for their potential as analgesic and neuropharmacological agents. The structural diversity of this class of compounds allows for the modulation of their biological activity, leading to the identification of potent candidates with favorable safety profiles.

Research has shown that various substitutions on the pyridazinone ring significantly influence the analgesic and anti-inflammatory properties. For instance, a series of 2,6-disubstituted pyridazin-3(2H)-one derivatives were synthesized and evaluated for their cyclooxygenase-2 (COX-2) inhibitory efficacy, a key mechanism for anti-inflammatory and analgesic effects. nih.gov Among these, compounds 2-{[3-(2-methylphenoxy)-6-oxopyridazin-1(6H)-yl]methyl}-1H-isoindole-1,3(2H)-dione (5a), 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one (6a), and 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one (16a) demonstrated potent COX-2 inhibitory activity. nih.gov Notably, compounds 6a and 16a also exhibited significant anti-inflammatory activity in in vivo models, surpassing that of the standard drug celecoxib, with a reduced risk of gastric ulcers compared to indomethacin. nih.gov

Further studies on 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives revealed that several compounds possessed more potent analgesic activity than aspirin. nih.gov These derivatives also showed anti-inflammatory activity comparable to indomethacin without causing gastric ulceration, a common side effect of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govsarpublication.com The presence of an acetamide side chain at the second position and heterocyclic substitutions at the sixth position of the pyridazinone ring were found to enhance the analgesic and anti-inflammatory actions while minimizing ulcerogenic effects. sarpublication.com

The neuropharmacological effects of pyridazinone analogues, particularly their anxiolytic activity, have also been a subject of investigation. While specific data on this compound is limited, related structures such as triazolo[4,3-b]pyridazine derivatives have been explored for their interaction with central nervous system receptors. These compounds are structurally related to pyridazinones and their study provides insights into the potential neuropharmacological applications of the broader class. The pyridazinone core is recognized as a "wonder nucleus" due to its broad spectrum of biological activities, which includes antidepressant, anxiolytic, sedative, and anticonvulsant effects. sarpublication.com

Table 1: Analgesic and Anti-inflammatory Activity of Selected Pyridazinone Analogues

| Compound | Type of Activity | Key Findings | Reference |

|---|---|---|---|

| 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one (6a) | Analgesic, Anti-inflammatory | Potent COX-2 inhibitor (IC50 = 0.11 μM); significantly higher anti-inflammatory activity than celecoxib. | nih.gov |

| 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one (16a) | Analgesic, Anti-inflammatory | Potent COX-2 inhibitor (IC50 = 0.24 μM); demonstrated potent and consistent anti-inflammatory activity. | nih.gov |

| 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives (Va, Vb, Vc) | Analgesic, Anti-inflammatory | Exhibited more potent analgesic activity than aspirin and comparable anti-inflammatory activity to indomethacin with no gastric ulcerogenic effect. | nih.gov |

| 2-substituted 4,5-functionalized 6-phenyl-3(2H)-pyridazinone derivatives | Analgesic | Showed potent analgesic activity with negligible side effects commonly associated with NSAIDs. | sarpublication.com |

Miscellaneous Biological Activities (e.g., Antioxidant, Herbicidal, Oxygen-Releasing Properties)

Beyond their effects on the central nervous system and inflammation, pyridazinone derivatives have demonstrated a variety of other biological activities, including antioxidant and herbicidal properties.

The antioxidant potential of pyridazinone analogues has been linked to their ability to mitigate oxidative stress, which is implicated in inflammatory processes. A study on a series of 2H-pyridazine-3-one and 6-chloropyridazine analogues, which have anti-inflammatory properties, investigated their in vitro antioxidant activity. nih.gov The findings revealed that most of these compounds exhibited a strong inhibitory effect on superoxide anion formation, with inhibition rates ranging from 84% to 99% at a concentration of 10⁻³ M. nih.gov Their efficacy in reducing lipid peroxidation was found to be comparable to that of alpha-tocopherol at the same concentration, highlighting their potential as effective antioxidants. nih.gov

In the realm of agrochemicals, pyridazinone derivatives have been recognized for their herbicidal activity. sarpublication.comscispace.comresearchgate.net For example, a series of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives were synthesized and evaluated for their herbicidal effects. nih.gov Several of these compounds displayed bleaching activities and some exhibited herbicidal properties at a rate of 300 g ha⁻¹. nih.gov Chloridazon is a commercially available selective herbicide from the pyridazine derivative group, further underscoring the agricultural importance of this class of compounds. The broad-spectrum biological activity of pyridazinones also extends to insecticidal and plant growth regulatory effects. scispace.comresearchgate.net

Table 2: Miscellaneous Biological Activities of Pyridazinone Analogues

| Activity | Compound Class/Derivative | Key Findings | Reference |

|---|---|---|---|

| Antioxidant | 2H-pyridazine-3-one and 6-chloropyridazine analogues | Strong inhibition of superoxide anion formation (84% - 99% at 10⁻³ M); lipid peroxidation inhibition comparable to alpha-tocopherol. | nih.gov |

| Herbicidal | alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives | Exhibited bleaching and herbicidal activities. | nih.gov |

| Herbicidal | Chloridazon (a pyridazine derivative) | Used as a selective herbicide. |

Mechanistic Insights and Molecular Target Identification for 2 Bromo 1 6 Chloropyridazin 3 Yl Ethanone

Identification of Key Biological Targets and Pathways

There is no available research to identify the key biological targets or pathways modulated by 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone.

Investigation of Cellular Mechanisms of Action

Information detailing the investigation of the cellular mechanisms of action for this compound is not present in the available scientific literature.

Binding Affinity and Interactions with Macromolecular Structures (e.g., Protein 6COX)

No studies were found that report on the binding affinity or specific molecular interactions of this compound with any macromolecular structures, including the protein target referred to as "6COX". It is important to note that "6COX" does not correspond to a standard protein nomenclature, and searches for interactions with cyclooxygenase (COX) enzymes also yielded no results for this specific compound.

While the chemical structure of this compound is known, its biological activity and pharmacological profile remain uncharacterized in publicly accessible scientific literature. Further research and publication of findings are necessary to elucidate its potential biological targets, cellular effects, and molecular interactions.

Advanced Methodologies in the Research of 2 Bromo 1 6 Chloropyridazin 3 Yl Ethanone

Spectroscopic and Spectrometric Characterization (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry)

The structural elucidation of a novel compound like 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone relies heavily on a combination of spectroscopic and spectrometric techniques. These methods provide a detailed picture of the molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental for determining the carbon-hydrogen framework. For a compound with the structure of this compound, one would expect to see specific signals corresponding to the protons on the pyridazine (B1198779) ring and the methylene (-CH₂) group adjacent to the bromine atom. However, specific chemical shift data, coupling constants, and spectra for this compound are not documented in available literature.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify characteristic functional groups. The spectrum for this compound would be expected to show distinct absorption bands for the carbonyl (C=O) group of the ketone and vibrations associated with the chlorinated pyridazine ring.

Mass Spectrometry (MS) : This technique determines the molecular weight and can provide information about the compound's structure through fragmentation patterns. The exact mass of this compound would confirm its elemental composition (C₆H₄BrClN₂O). While the molecular formula and weight are known, detailed mass spectral data and fragmentation analysis are not publicly available.

While the principles of these techniques are well-established, their specific application to produce a detailed characterization table for this compound has not been reported in accessible scientific sources.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the purification of synthesized compounds and for assessing their purity. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard. For this compound, these methods would be used to separate it from starting materials, by-products, and solvents. The development of a specific HPLC method, for instance, would involve optimizing the mobile phase, stationary phase, and detector settings to achieve a sharp, symmetrical peak, allowing for accurate purity determination (e.g., >95%). However, no specific published methods detailing these conditions for this compound could be located.

Crystallographic Techniques for Structural Determination (e.g., X-ray Crystallography, Hirshfeld Surface Analysis)

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. For this compound, a crystal structure would unambiguously confirm its molecular geometry. Following this, Hirshfeld surface analysis could be employed to visualize and quantify intermolecular interactions within the crystal lattice, which are crucial for understanding its physical properties. There are no reports of a crystal structure determination or subsequent Hirshfeld analysis for this specific compound in the crystallographic databases.

In Vitro Biological Evaluation Strategies

Given that pyridazine derivatives are known to possess a wide range of pharmacological activities, it is plausible that this compound would be a candidate for various in vitro biological assays. rjptonline.orgsarpublication.comresearchgate.net This compound serves as a reactive intermediate, and its derivatives are often tested for biological activity.

Cell-Based Assays for Efficacy and Toxicity

Cell-based assays are crucial for determining a compound's potential therapeutic effects and its toxicity profile at the cellular level. This could involve screening against cancer cell lines to assess antiproliferative activity or using assays to measure cytotoxicity in healthy cell lines. For instance, derivatives of chloropyridazine have been investigated as potential anticancer agents. nih.gov However, no studies detailing the efficacy or toxicity of this compound itself in any cell-based assay have been published.

Biochemical Enzyme Assays

Many drugs exert their effects by inhibiting specific enzymes. Biochemical assays are used to determine if a compound can modulate the activity of a purified enzyme target. Pyridazinone derivatives have been evaluated as inhibitors of enzymes like carbonic anhydrase and COX-2. While this suggests a potential area of investigation, there is no available data on the screening of this compound against any specific enzyme target.

In Vivo Pharmacological Assessment in Animal Models (e.g., Pharmacokinetic Studies, Analgesic Tests)

Compounds that show promise in vitro are often advanced to in vivo studies using animal models to evaluate their pharmacological effects and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). Pyridazine derivatives have been explored for various systemic effects, including analgesic and anti-inflammatory properties. sarpublication.com An in vivo assessment of this compound or its derivatives would be a critical step in its development as a potential therapeutic agent. Nevertheless, the scientific literature lacks any reports of in vivo studies, including pharmacokinetic profiling or analgesic testing, for this compound.

Future Prospects and Unaddressed Research Questions for 2 Bromo 1 6 Chloropyridazin 3 Yl Ethanone

Development of Sustainable Synthetic Protocols

The future development of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone and its derivatives hinges on the adoption of sustainable and efficient synthetic methodologies. Traditional synthetic routes often involve harsh reagents and generate significant waste. Future research should focus on greener alternatives that enhance atom economy and reduce environmental impact.

Key areas for investigation include:

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processing, including improved safety, scalability, and reproducibility. The development of a flow-based synthesis for this compound could enable safer handling of hazardous reagents and facilitate large-scale production for further research and development.

Biocatalysis: The use of enzymes in organic synthesis is a cornerstone of green chemistry. Future research could investigate the potential of biocatalysts, such as halogenases or acyltransferases, to mediate key steps in the synthesis of this compound or its precursors, offering high selectivity and mild reaction conditions.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Strategy | Potential Advantages | Key Research Questions |

|---|---|---|

| Catalytic C-H Functionalization | High atom economy, reduced number of synthetic steps. | Identification of suitable catalysts and reaction conditions for selective functionalization of the pyridazine (B1198779) ring. |

| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reaction parameters in a continuous flow setup. |

Rational Design of Highly Potent and Selective Derivatives

The 6-chloropyridazine moiety is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive molecules, including kinase inhibitors. nih.govresearchgate.net The presence of the reactive α-bromoketone in this compound makes it an ideal starting point for the rational design of novel therapeutics, particularly covalent inhibitors.

Future design strategies should focus on:

Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling, derivatives can be designed to form specific interactions with the active site of target proteins, such as kinases. researchgate.netnih.govresearchgate.net This approach can guide the modification of the pyridazine core and the substituents introduced via the bromoacetyl group to enhance potency and selectivity. bohrium.comnih.gov

Fragment-Based Drug Discovery: The 6-chloropyridazine core can be considered a key fragment for binding to certain biological targets. Fragment-based screening could identify optimal linkers and warheads to be attached to this core to generate potent and selective inhibitors.

Targeting Specific Disease Pathways: The pyridazine heterocycle is a component of drugs targeting a wide range of diseases, including cancer and inflammatory conditions. nih.govresearchgate.netacs.orgnih.gov Future design efforts should be guided by a deep understanding of the molecular pathways implicated in these diseases to create derivatives with tailored therapeutic effects.

Table 2 outlines potential therapeutic targets for derivatives of this compound.

Table 2: Potential Therapeutic Targets for Derivatives

| Target Class | Rationale | Examples of Relevant Diseases |

|---|---|---|

| Protein Kinases | The pyridazine scaffold is a known kinase binder. researchgate.netnih.gov | Cancer, inflammatory diseases, autoimmune disorders. nih.gov |

| Enzymes in Inflammatory Pathways | Pyridazine derivatives have shown anti-inflammatory activity. nih.gov | Rheumatoid arthritis, inflammatory bowel disease. |

Comprehensive Preclinical Characterization and Translational Research

A significant unaddressed area of research is the comprehensive preclinical evaluation of derivatives of this compound. For any promising new chemical entity, a thorough understanding of its pharmacokinetic and toxicological profile is essential for its translation into clinical use.

Future preclinical studies should include:

ADME Profiling: In vitro and in vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of novel derivatives. This includes assessing metabolic stability, identifying major metabolites, and evaluating potential for drug-drug interactions.

Toxicology Studies: A battery of in vitro and in vivo toxicology assays to identify any potential liabilities. This should include cytotoxicity assays in various cell lines, genotoxicity assays, and in vivo toxicity studies in relevant animal models.

Pharmacodynamic Studies: In vivo studies in animal models of disease to establish a clear relationship between drug exposure and therapeutic effect. This will be crucial for determining optimal dosing regimens for future clinical trials.

Deeper Elucidation of Molecular Mechanisms and Off-Target Effects

While the rational design of derivatives will be based on predicted interactions with a primary target, a thorough understanding of the actual molecular mechanisms of action is crucial. Furthermore, identifying and characterizing any off-target effects is a critical aspect of drug development to ensure safety.

Future research in this area should involve:

Target Engagement and Validation: Utilizing techniques such as cellular thermal shift assays (CETSA) and chemical proteomics to confirm that a derivative directly engages its intended target in a cellular context.

Systems Biology Approaches: Employing transcriptomics, proteomics, and metabolomics to gain a comprehensive understanding of the cellular pathways modulated by a new compound. This can help to elucidate the full spectrum of its biological effects.

Off-Target Profiling: Screening promising compounds against a broad panel of kinases and other potential off-targets to identify any unintended interactions. nih.gov This is particularly important for kinase inhibitors, which often exhibit some degree of promiscuity.

Emerging Applications and Therapeutic Modalities

The versatility of the this compound scaffold opens up possibilities for its application in emerging therapeutic modalities beyond traditional small molecule inhibitors.

Potential future applications include:

Targeted Protein Degradation: The reactive handle of this compound could be utilized in the development of Proteolysis Targeting Chimeras (PROTACs). By linking a derivative that binds to a target protein with a ligand for an E3 ubiquitin ligase, it may be possible to induce the targeted degradation of disease-causing proteins.

Chemical Probes: Well-characterized derivatives could serve as valuable chemical probes to study the biology of their target proteins. Covalent probes, in particular, can be used for target identification and validation studies.

Diagnostic Agents: With appropriate labeling, derivatives could potentially be developed as imaging agents for positron emission tomography (PET) or other diagnostic techniques to visualize the expression or activity of their target proteins in vivo.

Q & A

Q. Table 1: Comparison of Bromination Methods

| Precursor | Solvent | Bromine Equiv. | Yield | Purity | Reference |

|---|---|---|---|---|---|

| 1-(6-Chloropyridazin-3-yl)ethanone | CHCl₃ | 1.0 | 85% | ≥95% | |

| Analogous pyridine derivatives | DCM | 1.2 | 78% | ≥90% |

Basic: How is the compound characterized to confirm structural identity and purity?

Methodological Answer:

- Spectroscopic Analysis :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C2, pyridazine ring protons).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (235.47 g/mol) and isotopic patterns .

- X-ray Crystallography : Single-crystal analysis using SHELXL for refinement. Validation metrics include R-factor (<0.05) and data-to-parameter ratio (>15:1) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) or elemental analysis (C, H, N within ±0.4% of theoretical values) .

Advanced: How can reaction conditions be optimized to mitigate side reactions during synthesis?

Methodological Answer:

Common side reactions include over-bromination or decomposition of the pyridazine ring. Optimization strategies:

- Temperature Control : Maintain reaction at 0–10°C to suppress thermal degradation.

- Solvent Selection : Use aprotic solvents (e.g., DCM) to avoid hydrolysis of the bromoethyl group.

- Stoichiometry : Limit bromine to 1.1 equivalents, monitored via TLC or in-situ FTIR to track consumption of the starting material .

- Additives : Catalytic Lewis acids (e.g., FeBr₃) can enhance regioselectivity for mono-bromination .

Advanced: How do structural analogs (e.g., pyridine vs. pyridazine derivatives) differ in reactivity and biological activity?

Methodological Answer:

- Reactivity Differences :

- Pyridazine rings exhibit stronger electron-withdrawing effects, increasing electrophilicity at the ketone carbon compared to pyridine analogs.

- Bromine at C2 enhances susceptibility to nucleophilic substitution (e.g., with amines or thiols) .

- Biological Activity :

- Pyridazine derivatives show higher binding affinity to kinase targets (IC₅₀ = 0.5–2.0 µM) compared to pyridine analogs (IC₅₀ = 5–10 µM) due to improved hydrogen bonding with active sites .

Q. Table 2: Activity Comparison of Halogenated Ethaneones

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index |

|---|---|---|---|

| This compound | Kinase A | 0.8 | 12.5 |

| 2-Bromo-1-(5-chloropyridin-2-yl)ethanone | Kinase A | 5.2 | 3.2 |

| 2-Bromo-1-(4-fluorophenyl)ethanone | Kinase B | 15.4 | 1.1 |

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

- Stability : Susceptible to hydrolysis under humid conditions. Degradation half-life in aqueous buffer (pH 7.4, 25°C): ~48 hours.

- Storage :

- Short-term : Sealed container at 2–8°C in anhydrous DMSO or acetonitrile.

- Long-term : Argon atmosphere at –20°C, with desiccant (e.g., molecular sieves) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to kinase active sites. Key parameters:

- Grid Box : Centered on ATP-binding pocket (coordinates: x=10.2, y=–4.5, z=15.8).

- Scoring Function : MM-GBSA for binding free energy estimation (ΔG ≈ –9.8 kcal/mol) .

- QSAR Studies : Build regression models using descriptors like logP, polar surface area, and H-bond acceptor count to predict IC₅₀ values .

Advanced: How to address contradictions in reported crystallographic data for halogenated ethanones?

Methodological Answer:

Discrepancies in bond lengths/angles (e.g., C-Br = 1.89–1.93 Å vs. 1.95 Å in some studies) arise from:

- Data Quality : Ensure resolution <0.8 Å and completeness >98% during data collection.

- Refinement Protocols : Use SHELXL with anisotropic displacement parameters for heavy atoms. Validate with Rint <0.05 and CC >0.9 .

- Thermal Motion : Apply TLS (Translation-Libration-Screw) models to account for rigid-body vibrations .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- Hazards : Irritant (skin/eyes), potential mutagen (Ames test positive at 500 µg/plate).

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Waste Disposal : Neutralize with 10% sodium thiosulfate before aqueous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.